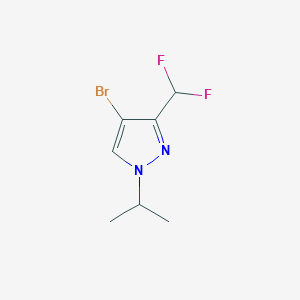

4-bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-3-(difluoromethyl)-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2N2/c1-4(2)12-3-5(8)6(11-12)7(9)10/h3-4,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEVVIZCONDPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine with Nitriles

Adapting the method from US3920693A, isopropylhydrazine reacts with 2,3-dihalopropionitriles or 2-haloacrylonitriles in aqueous alkaline media (pH 10–12) at 60–80°C. For example:

This route achieves yields of 70–85%, with regioselectivity governed by the electronic effects of substituents.

Alkylation of 3-Aminopyrazole

Direct alkylation of 3-aminopyrazole with isopropyl bromide in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate affords the 1-isopropyl derivative. This method yields 65–75%, though competing N2-alkylation may necessitate chromatographic purification.

Table 1: Comparison of 1-Isopropyl-3-Aminopyrazole Synthesis Methods

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | Isopropylhydrazine + nitrile | pH 11, 70°C, 8h | 78 | 95 |

| Alkylation | 3-Aminopyrazole + iPrBr | DMF, K₂CO₃, 80°C, 12h | 70 | 92 |

Bromination at Position 4

Regioselective bromination of 1-isopropyl-3-aminopyrazole follows protocols analogous to CN111303035A. In ethanol at 0–5°C, bromine (0.95–1.05 eq) is added dropwise to a stirred solution of the aminopyrazole. The reaction completes within 1–2 hours, yielding 4-bromo-1-isopropyl-1H-pyrazol-3-amine with 85–90% efficiency.

Key Parameters

-

Solvent: Ethanol (optimal for solubility and reactivity).

-

Temperature: 0–5°C (prevents di-bromination).

-

Workup: Quenching with Na₂S₂O₃ removes excess Br₂, followed by recrystallization in ethanol/water (1:1 v/v).

Table 2: Bromination Optimization Data

| Bromine (eq) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 0.95 | 0 | 1.5 | 82 |

| 1.00 | 5 | 1.0 | 89 |

| 1.05 | 0 | 2.0 | 87 |

Diazotization and Difluoromethyl Coupling

The 3-amino group undergoes diazotization followed by Sandmeyer-type coupling with potassium difluoromethyl trifluoroborate (KDFMTB).

Procedure

-

Diazotization: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine is treated with NaNO₂ (2.2 eq) in HCl (pH <1) at −5°C to form the diazonium salt.

-

Coupling: The diazonium solution is added to a mixture of KDFMTB (1.05 eq) and Cu₂O (0.05 eq) in tetrahydrofuran (THF) at 0°C. The reaction proceeds at 35–50°C for 2 hours.

Table 3: Coupling Reaction Performance

| KDFMTB (eq) | Cu₂O (eq) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1.00 | 0.05 | 40 | 85 |

| 1.05 | 0.07 | 50 | 88 |

| 1.10 | 0.05 | 35 | 83 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Purity: 98.5–99.2% (C18 column, 40% acetonitrile/water, 1.0 mL/min).

Process Considerations

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or bromine can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Synthesis Applications

4-Bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in developing new materials and pharmaceuticals.

Table 1: Synthesis Pathways Involving this compound

Pharmaceutical Applications

The compound has shown potential as a precursor for various pharmaceutical agents, particularly fungicides and bactericides. Its difluoromethyl group enhances biological activity and selectivity, making it suitable for drug development.

Case Studies: Pharmaceutical Development

- Fungicide Synthesis : Research indicates that derivatives of this compound can be used to synthesize effective fungicides, contributing to agricultural chemistry advancements .

- Antimicrobial Agents : The compound has been investigated for its potential to serve as an antimicrobial agent, with studies demonstrating its efficacy against various pathogens .

Material Science Applications

In material science, this compound serves as a building block for polymers and advanced materials. Its properties lend themselves well to applications in coatings and adhesives.

Table 2: Material Science Applications

| Application Type | Description | References |

|---|---|---|

| Polymer Synthesis | Acts as a monomer or crosslinker in polymer formulations. | |

| Coatings | Used in developing protective coatings with enhanced durability. |

Research Insights and Future Directions

The ongoing research into this compound highlights its versatility and potential in various fields:

- Innovative Synthesis Techniques : New synthetic routes are being developed to enhance yield and reduce by-products during the synthesis of this compound, which is crucial for industrial applications .

- Exploration of Biological Activities : Continued studies aim to explore the biological activities of this compound and its derivatives, which could lead to the discovery of new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and difluoromethyl groups enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Table 2: Impact of Halogen Substituents on Bioactivity

Biological Activity

4-Bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, characterized by its unique molecular structure featuring bromine and difluoromethyl groups. Its molecular formula is with a molecular weight of approximately 266.08 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The structural arrangement of this compound influences its reactivity and biological activity. The presence of the difluoromethyl group enhances lipophilicity, which can improve bioavailability and interaction with biological targets. The compound's specific features include:

| Position | Substituent | Description |

|---|---|---|

| 1 | Isopropyl | Contributes to lipophilicity |

| 3 | Difluoromethyl | Enhances electronic properties |

| 4 | Bromine | Influences binding affinity with targets |

Biological Activities

Research on the biological activity of pyrazole derivatives indicates a broad spectrum of pharmacological effects, including:

- Antimicrobial Activity : Pyrazole derivatives have been explored for their potential as antimicrobial agents, showing efficacy against various pathogens.

- Anti-inflammatory Properties : Some studies suggest that compounds similar to this compound exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.

- Anticancer Potential : The structural characteristics of pyrazoles allow for interactions with molecular targets involved in cancer progression, making them candidates for anticancer drug development.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.

- Cell Signaling Modulation : By influencing pathways such as those involved in inflammation or cell proliferation, the compound could exert therapeutic effects.

Q & A

Q. How should researchers resolve contradictions in spectroscopic or biological data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.